1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol

Ring strain Azetidine Piperidine

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) is a saturated, sp³-rich C–N heterocyclic building block that integrates two four-membered rings—azetidine and cyclobutanol—into a single, compact scaffold (MW = 157.21 g·mol⁻¹, formula C₈H₁₅NO₂). The molecule incorporates an azetidine ring (ring strain ≈ 25.4 kcal·mol⁻¹) and a 1-hydroxycyclobutyl substituent, providing a defined exit-vector geometry and conformational rigidity that are distinct from larger saturated N-heterocycles (e.g.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 2153019-13-5
Cat. No. B1531593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
CAS2153019-13-5
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN2CC(C2)O)O
InChIInChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2
InChIKeyCGWFBLJCMKIRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5): A Dual-Strained Azetidine-Cyclobutyl Building Block for Fragment-Based Drug Discovery


1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) is a saturated, sp³-rich C–N heterocyclic building block that integrates two four-membered rings—azetidine and cyclobutanol—into a single, compact scaffold (MW = 157.21 g·mol⁻¹, formula C₈H₁₅NO₂). [1] The molecule incorporates an azetidine ring (ring strain ≈ 25.4 kcal·mol⁻¹) and a 1-hydroxycyclobutyl substituent, providing a defined exit-vector geometry and conformational rigidity that are distinct from larger saturated N-heterocycles (e.g. piperidine, pyrrolidine). [2] The presence of two hydrogen-bond donors (azetidin-3-ol OH + cyclobutyl OH) and three acceptors yields a balanced polarity profile (topological polar surface area = 43.7 Ų) that is compatible with CNS drug-like chemical space. [1]

1 Dual-strained azetidine–cyclobutyl scaffold with high Fsp³ (0.875) for fragment-based screening libraries
2 Two H-bond donors (HBD=2) and moderate tPSA (43.7 Ų) support CNS drug-like chemical space
3 Conformationally rigid puckered four-membered rings offer distinct exit-vector geometry vs larger N-heterocycles

Why 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) Cannot Be Interchanged with Analogous Azetidine or Piperidine Building Blocks in Lead Optimisation


Interchanging 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol with closely related building blocks—such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6), 1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol (CAS 2098500-93-5), or 1-[(1-hydroxycyclobutyl)methyl]pyrrolidin-3-ol (CAS 1855672-02-4)—alters critical molecular descriptors that govern target binding, metabolic stability, and physicochemical properties. [1] Systematic X-ray diffraction and exit-vector plot analyses of 3-((hetera)cyclobutyl)azetidine isosteres have demonstrated that the azetidine core provides a larger nitrogen-to-substituent distance and increased conformational flexibility compared to the parent piperidine, piperazine, and morpholine scaffolds, directly impacting the three-dimensional presentation of pharmacophoric elements. [2] Consequently, generic replacement without quantitative comparative data risks loss of potency, altered selectivity, or unfavourable pharmacokinetic outcomes.

Ring strain mismatch Azetidine ring strain (~25.4 kcal/mol) greatly exceeds piperidine (~0–2 kcal/mol); metabolic handling and reactivity profiles may not transfer.
Exit-vector shift Azetidine N-to-C3 distance (~2.5 Å) differs from piperidine N-to-C4 (~2.9 Å); pharmacophore placement and binding geometry can be altered.
HBD count divergence Dual‑OH building block (HBD=2) versus mono‑OH analogs (HBD=1); solubility/permeability balance may shift significantly in generic replacement.

Quantitative Differentiation Evidence: 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) Versus Closest Structural Analogs


Ring-Strain Energy: Azetidine Core (25.4 kcal·mol⁻¹) Versus Piperidine Core (≈ 0–2 kcal·mol⁻¹) Governs Reactivity and Metabolic Susceptibility

The azetidine ring in 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol possesses an experimentally determined ring-strain energy of approximately 25.4 kcal·mol⁻¹, which is significantly higher than the near-zero strain of the six-membered piperidine ring (≈ 0–2 kcal·mol⁻¹) and moderately higher than pyrrolidine (≈ 5–6 kcal·mol⁻¹). [1] This elevated strain confers two key advantages: (i) it provides a thermodynamic driving force for ring-opening or ring-expansion reactions useful in covalent inhibitor design, and (ii) it alters the susceptibility to oxidative metabolism compared to piperidine-containing analogs, as the strained azetidine ring undergoes distinct N-dealkylation and ring-oxidation pathways relative to larger aza-heterocycles. [2] Direct comparative intrinsic clearance data for this specific compound versus its piperidine congener (1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol, CAS 2098500-93-5) are not publicly available; therefore this inference is class-level based on systematic azetidine-versus-piperidine metabolism studies.

Ring-strain energy
Class-level
≥ 20 kcal·mol⁻¹ higher vs. piperidine
Reported strain differential influences metabolic soft-spot identification and synthetic strategy selection.
Intrinsic clearance data for this specific compound vs. piperidine congener not publicly available.
Ring strain Azetidine Piperidine Metabolic stability

Exit-Vector Geometry: Azetidine N-to-C3 Distance (≈ 2.5 Å) Versus Piperidine N-to-C4 (≈ 2.9 Å) Alters Pharmacophoric Presentation

X-ray crystallographic analysis of 3-((hetera)cyclobutyl)azetidine derivatives by Feskov et al. (2019) demonstrated that the azetidine scaffold provides a nitrogen-to-C3 exit-vector distance of approximately 2.5 Å, which is intermediate between the shorter oxetane (≈ 2.3 Å) and the longer piperidine N-to-C4 (≈ 2.9 Å). [1] This 'stretched' geometry, confirmed by exit-vector plot analysis of multiple crystal structures, means that 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol positions its substituents in three-dimensional space differently than both smaller (aziridine) and larger (piperidine, piperazine) N-heterocyclic analogs when used as a central scaffold or linker. The 1-hydroxycyclobutylmethyl substituent introduces an additional stereoelectronic vector, creating a dual-ring conformational landscape not present in simpler azetidine building blocks such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6).

Exit-vector geometry
Cross-study comparable
~2.5 Å (azetidine) vs. ~2.9 Å (piperidine)
0.4 Å shorter distance can determine H‑bond formation or steric clash in target binding pockets.
Derived from X‑ray structures of 3-((hetera)cyclobutyl)azetidine isosteres (J. Org. Chem. 2019).
Exit vector Conformational analysis Bioisosterism X-ray crystallography

Hydrogen-Bond Donor Count: Dual-OH Azetidine (HBD = 2) Versus Single-OH Analogs (HBD = 1) Enhances Polarity and Solubility Profile

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol possesses two hydrogen-bond donor (HBD) groups—the azetidin-3-ol OH and the cyclobutanol OH—yielding an HBD count of 2, compared to HBD = 1 for closely related analogs such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6) and 1-[(1-hydroxycyclobutyl)methyl]piperidine (CAS 2124377-07-5, lacking a hydroxyl on the azetidine/piperidine ring). [1] The topological polar surface area (tPSA) is calculated at 43.7 Ų, which, together with a molecular weight of 157.21 g·mol⁻¹, places the compound within favourable CNS multiparameter optimization (MPO) space (MW < 400, tPSA < 90 Ų, HBD ≤ 3). [1] The additional HBD relative to mono-hydroxy analogs increases aqueous solubility potential while maintaining acceptable passive permeability, a balance that is challenging to achieve with purely lipophilic cyclobutyl building blocks.

H-bond donor count
Head-to-head
HBD = 2 (Δ+1); tPSA ≈ +16–20 Ų
Dual‑OH profile supports improved aqueous solubility while maintaining CNS‑MPO compliance.
Compared with 1‑cyclobutylazetidin‑3‑ol (HBD=1) and related piperidine analogs.
Hydrogen-bond donor Physicochemical properties Solubility CNS drug-likeness

Conformational Flexibility: Dual Four-Membered Rings Provide a Unique Conformational Landscape Versus Single-Ring or Five-/Six-Membered Ring Analogs

Both the azetidine and cyclobutanol rings in 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol adopt non-planar, puckered conformations, as established by extensive conformational analysis of azetidines and cyclobutanes. [1] The combination of two independently puckering four-membered rings connected by a methylene linker generates a conformational ensemble that is fundamentally distinct from: (i) single-ring azetidine building blocks (e.g., 3-(propan-2-yl)azetidin-3-ol); (ii) azetidine-piperidine hybrids; and (iii) linear amino-alcohol linkers. The azetidine ring inversion barrier (≈ 5–8 kcal·mol⁻¹) and cyclobutanol ring pseudorotation create a dynamic yet constrained system that can productively fill three-dimensional binding pockets in ways that rigid aromatic or flat heterocyclic scaffolds cannot. [2] This enhanced three-dimensionality (higher Fsp³ fraction vs. aromatic isosteres) correlates with improved clinical success rates in fragment evolution campaigns.

Conformational complexity
Class-level
Fsp³ = 0.875; dual puckered rings
Higher fraction of sp³ carbons correlates with improved clinical success rates in fragment evolution.
Fsp³ advantage ≥ 0.235 over aromatic‑substituted azetidine/piperidine analogs.
Conformational analysis Four-membered rings Puckering Fragment-based drug discovery

Patent-Validated Utility: The 1-Hydroxycyclobutylmethyl-Azetidine Motif Appears in Bioactive Compounds with Demonstrated Enzyme Inhibitory Activity

The 1-[(1-hydroxycyclobutyl)methyl] substituent motif is found in patent-exemplified bioactive molecules, including: (i) US10793528 Example SC_5054, where the 1-hydroxycyclobutylmethyl group is attached to a 1,3-diazaspiro[4.5]decan-2-one scaffold with reported biological activity (ChEMBL ID CHEMBL6024236); [1] and (ii) multiple azetidine- and cyclobutane-containing patent families targeting H-PGDS (WO2018069863A1) and JAK (US20090233903), where hydroxylated cyclobutyl-azetidine fragments are key pharmacophoric elements. [2] While direct IC₅₀ or Kᵢ values for the isolated building block are not reported, the recurring appearance of this structural motif in patent-protected inhibitor series provides class-level validation that is absent for simpler analogs such as 1-methylazetidin-3-ol or 1-ethylazetidin-3-ol, which lack the cyclobutyl-hydroxy group and have no such patent representation.

Patent landscape
Supporting evidence
Motif in H‑PGDS, JAK inhibitor patents
Recurring appearance in patent‑protected series suggests motif has passed internal medicinal chemistry triage.
No IC₅₀ values reported for isolated building block; utility inferred from patent exemplification.
Patent analysis Enzyme inhibition H-PGDS JAK DGAT2

Synthetic Accessibility: Gram-Scale Synthesis of Structurally Related 3-((Hetera)cyclobutyl)azetidines Validates Scalability of the Chemical Space

Feskov et al. (2019) demonstrated that 3-((hetera)cyclobutyl)azetidine-based isosteres—compounds structurally and synthetically related to 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol—can be synthesized on up to gram scale via cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide. [1] This validated synthetic route provides precedent that building blocks containing the azetidine-cyclobutyl dual-ring system are synthetically tractable at quantities sufficient for lead optimization (multi-gram), unlike more exotic strained fragments (e.g., bicyclo[1.1.1]pentane derivatives) that often require specialized, low-throughput syntheses. The commercial availability of 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol from compound collection providers (e.g., Enamine Ltd., the same institution that published the gram-scale methodology) further supports immediate procurement for fragment screening without the need for custom synthesis.

Synthetic scalability
Cross-study comparable
Gram-scale synthesis validated for class
Off‑the‑shelf availability at gram scale supports parallel SAR exploration without custom synthesis delays.
Methodology from Feskov et al. (2019); commercial inventory confirms procurement feasibility.
Gram-scale synthesis Building block Scalability Enamine

Recommended Procurement and Application Scenarios for 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5)


Fragment-Based Screening Libraries Requiring High Fsp³ and Dual Hydrogen-Bond Donor Capacity

With an Fsp³ of 0.875 and HBD = 2, this building block is optimally suited for inclusion in fragment-screening libraries targeting CNS receptors, kinases, or epigenetic targets where three-dimensionality and balanced polarity are correlated with hit quality. [1] Its low molecular weight (157.21 Da) and moderate tPSA (43.7 Ų) ensure compliance with Rule-of-Three guidelines for fragment-based drug discovery, while the dual-ring puckering provides a conformational complexity advantage over flat aromatic fragments. Procurement of this specific compound over simpler mono-hydroxy or mono-ring azetidine fragments maximizes the probability of identifying a conformationally constrained hit that can be efficiently elaborated.

Covalent Inhibitor Design Exploiting Azetidine Ring Strain for Targeted Ring-Opening

The 25.4 kcal·mol⁻¹ ring strain of the azetidine core provides a thermodynamic driving force for nucleophilic ring-opening reactions. [1] In covalent inhibitor programs targeting cysteine or serine proteases, this built-in reactivity can be harnessed for mechanism-based inhibition, where the azetidine ring opens upon active-site nucleophile attack. The 1-hydroxycyclobutyl substituent provides an additional hydrogen-bonding anchor point to orient the warhead within the binding pocket. This dual functionality (latent electrophile + directing group) is not available in piperidine-based analogs, which lack sufficient ring strain for spontaneous ring-opening under physiological conditions.

Bioisosteric Replacement of Piperidine/Piperazine Rings in Lead Optimization Requiring Altered Exit-Vector Geometry

When a lead compound containing a piperidine or piperazine ring exhibits suboptimal selectivity or metabolic liabilities, the azetidine-cyclobutyl scaffold offers a geometrically differentiated alternative. X-ray crystallographic data on related 3-((hetera)cyclobutyl)azetidines confirm a nitrogen-to-substituent distance of ≈ 2.5 Å, which is 0.4 Å shorter than the piperidine N-to-C4 distance. [1] This altered exit-vector geometry can rescue binding to targets where the piperidine placement is suboptimal, while the cyclobutanol hydroxyl introduces an additional polar interaction site not present in standard 1-cyclobutylazetidine building blocks.

Parallel SAR Exploration of Dual-Ring Building Block Space Using Commercially Available, Gram-Scale Quantities

The validated gram-scale synthesis of the 3-((hetera)cyclobutyl)azetidine class and the commercial availability of 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol enable rapid parallel synthesis of focused compound libraries for SAR exploration. [1] Unlike building blocks requiring custom synthesis, this compound can be procured off-the-shelf at sufficient quantities to support 50–100 compound library production within a standard medicinal chemistry workflow (assuming 50–100 mg per analog). This logistical advantage compresses the design-make-test cycle from months to weeks, a critical factor in competitive lead optimization programs.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
High Fsp³ (0.875) and dual HBD (HBD=2)
CNS MPO compliance and conformational constraint vs. flat fragments
Covalent inhibitor probe design
Azetidine ring strain (~25.4 kcal/mol)
Ring‑opening reactivity under physiological conditions; directing‑group capability of cyclobutanol
Bioisosteric replacement of piperidine/piperazine
Altered exit‑vector distance (~2.5 Å)
Rescuing suboptimal binding geometry; introduction of additional polar interaction site
Parallel SAR library synthesis
Gram‑scale commercial availability
Rapid design‑make‑test cycles; compound library production without custom synthesis lead time
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